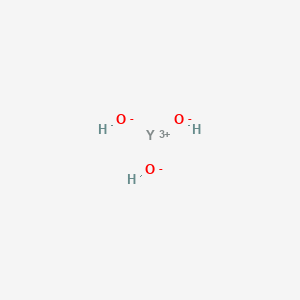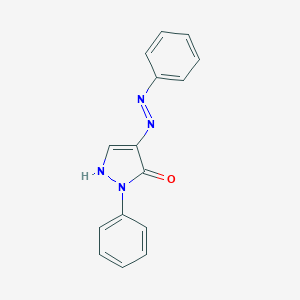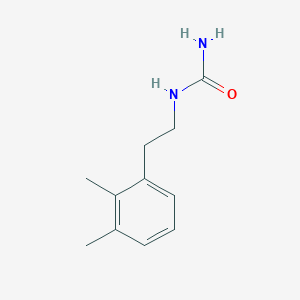
2,3-Dimethylphenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEU and is a derivative of phenethylamine. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DMPEU is not fully understood, but it is thought to act as an agonist for certain GPCRs. By binding to these receptors, DMPEU can activate downstream signaling pathways and lead to various physiological effects.
Biochemical and Physiological Effects
DMPEU has been found to exhibit various biochemical and physiological effects. For example, it has been shown to increase intracellular calcium levels in certain cell types. It has also been shown to stimulate the release of certain neurotransmitters, such as dopamine and norepinephrine. These effects are likely due to the activation of specific GPCRs by DMPEU.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPEU in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, one limitation is that DMPEU is not a naturally occurring compound and may not fully mimic the effects of endogenous ligands. Additionally, DMPEU may have off-target effects that need to be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on DMPEU. One area of interest is the development of DMPEU derivatives with improved selectivity and affinity for specific GPCRs. Another area of interest is the study of DMPEU in vivo to better understand its physiological effects. Additionally, DMPEU may have potential therapeutic applications, and further research is needed to explore this possibility.
Conclusion
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. DMPEU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, DMPEU is a valuable tool for the study of GPCRs and their downstream signaling pathways.
Métodos De Síntesis
DMPEU is synthesized through the reaction of 2,3-dimethylphenethylamine and urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is DMPEU, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DMPEU has been found to have various scientific research applications. One of the primary applications is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are involved in various physiological processes. DMPEU has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for the study of these receptors.
Propiedades
Número CAS |
17291-87-1 |
|---|---|
Nombre del producto |
2,3-Dimethylphenethylurea |
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
Clave InChI |
PZZVZUYFWZWFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
SMILES canónico |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







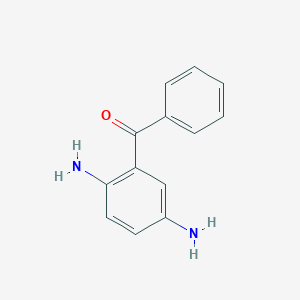
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
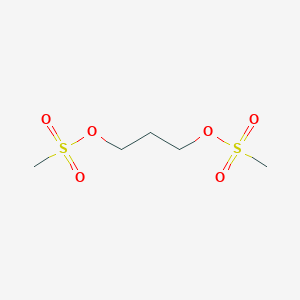
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)



